molecular formula C22H24N4O7S3 B2907918 4-(N,N-dipropylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 313469-85-1

4-(N,N-dipropylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No. B2907918
CAS RN: 313469-85-1
M. Wt: 552.64
InChI Key: AHVOOJZJGHKCMH-UHFFFAOYSA-N
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Description

4-(N,N-dipropylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(N,N-dipropylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes or proteins involved in the growth and proliferation of cancer cells and bacteria. Further studies are required to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
4-(N,N-dipropylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the production of pro-inflammatory cytokines in vitro. In addition, it has been reported to exhibit antibacterial activity by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(N,N-dipropylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide in lab experiments is its broad-spectrum activity against cancer cells and bacteria. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity to normal cells. Further studies are required to determine the optimal dosage and treatment regimen for this compound.

Future Directions

There are several future directions for the research on 4-(N,N-dipropylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide. One of the areas of interest is the development of new analogs of this compound with improved activity and selectivity. Another area of research is the investigation of the potential synergistic effects of this compound with other anticancer or antibacterial agents. Furthermore, the potential use of this compound as a diagnostic tool for cancer or bacterial infections warrants further investigation.

Synthesis Methods

The synthesis of 4-(N,N-dipropylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine with 4-(N,N-dipropylsulfamoyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified using column chromatography to obtain the pure compound.

Scientific Research Applications

4-(N,N-dipropylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antibacterial activities. The compound has been tested against various cancer cell lines and has shown promising results. It has also been studied for its potential to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O7S3/c1-3-13-25(14-4-2)36(32,33)19-9-5-16(6-10-19)21(27)24-22-23-15-20(34-22)35(30,31)18-11-7-17(8-12-18)26(28)29/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVOOJZJGHKCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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